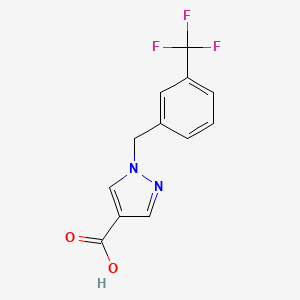

1-(3-(三氟甲基)苄基)-1H-吡唑-4-羧酸

描述

Synthesis Analysis

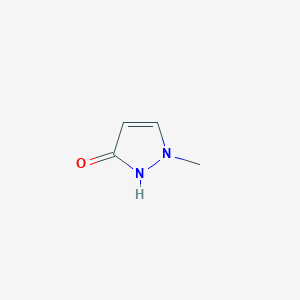

The synthesis of pyrazole derivatives is a topic of significant interest due to their diverse biological activities. The papers provided detail various synthetic routes and characterizations of pyrazole compounds. For instance, an effective route for the direct synthesis of substituted pyrazole through a 3+2 annulation method is described, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Another paper reports the synthesis of 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate through Claisen condensation, cyclization, deamination, and hydrolysis reactions, achieving a yield increase from 70% to 97.1% .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of pyrazole derivatives. The papers discuss the crystallization of various pyrazole compounds in different crystal systems and space groups, revealing details such as dihedral angles and conformation . For example, one compound crystallized in the triclinic crystal system with a dihedral angle of 65.84(1)° between the pyrazole and thiophene rings . Another study used single-crystal X-ray diffraction to confirm the 3D molecular structure of a novel pyrazole derivative .

Chemical Reactions Analysis

The papers describe several chemical reactions involving pyrazole derivatives. Reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates lead to the formation of novel N-substituted pyrazole-3-carboxamides and other derivatives . Cyclocondensation reactions of pyrazole compounds with phenylhydrazine or hydrazine hydrate are also reported, resulting in the formation of pyrazolo[3,4-d]pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic methods such as FT-IR, NMR, MS, and UV-visible spectra . Theoretical calculations, including density functional theory (DFT) and Hartree–Fock (HF) methods, are employed to predict vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, which are then compared with experimental data . The thermal stability and decomposition of these compounds are studied using thermogravimetric analysis .

Case Studies

Several case studies are presented in the papers, where the synthesized pyrazole derivatives are evaluated for their potential applications. For instance, one compound was evaluated in vitro for its antioxidant susceptibilities through DPPH and hydroxyl radical scavenging methods . Another study discusses the nonlinear optical properties of a pyrazole derivative based on polarizability and hyperpolarizability values .

科学研究应用

-

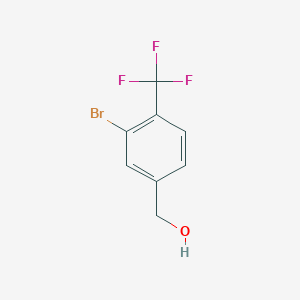

- Application : The compound 3-(trifluoromethyl)diazirinyl benzyl bromide derivative is used for photoaffinity labeling .

- Method : The 1’-hydroxyl group of sucrose is reacted with the diazirinyl benzyl bromide derivative under optimized conditions .

- Results : This method is used for the functional analysis of sweet receptors. The receptor-bound conformations of the sweeteners remain unclear as a result of limited structural information on the ligands complexes with the receptor .

-

- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .

- Method : The synthesis and uses of CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders, have been studied .

- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

-

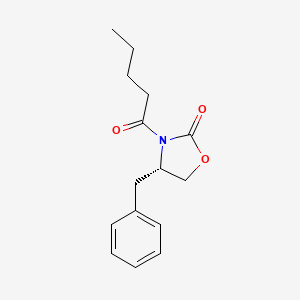

- Application : The compound 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety has been studied for its influence on the adenosine receptors affinity profile of Pyrazolo [4,3-e] [1,2,4]Triazolo [1,5-c]Pyrimidine Derivatives .

- Method : The compound was conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole .

- Results : The synthesized compounds were inactive at the hA2B AR but demonstrated activity as potent and selective antagonist of the hA3 AR .

-

- Application : Carboxylic acids, such as 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid, can be used in double decarboxylative coupling reactions .

- Method : This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials .

- Results : This method is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

-

- Application : The compound 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety has been studied for its influence on the adenosine receptors affinity profile of Pyrazolo [4,3-e] [1,2,4]Triazolo [1,5-c]Pyrimidine Derivatives .

- Method : The compound was conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole .

- Results : The synthesized compounds were inactive at the hA2B AR but demonstrated activity as potent and selective antagonist of the hA3 AR .

-

- Application : Carboxylic acids, such as 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid, can be used in double decarboxylative coupling reactions .

- Method : This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials .

- Results : This method is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

安全和危害

未来方向

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, given the known utility of pyrazole derivatives and trifluoromethyl groups in these areas . Further studies could also aim to fully characterize its physical and chemical properties, and to develop safe and efficient methods for its synthesis.

属性

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-2-8(4-10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZZBQIXYQZVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467533 | |

| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

752222-88-1 | |

| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=752222-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

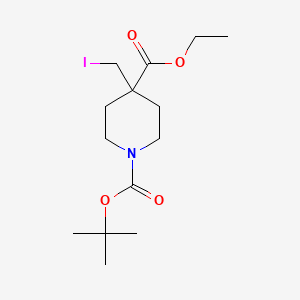

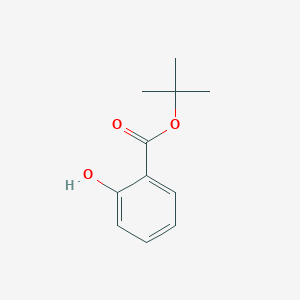

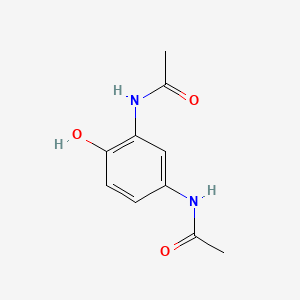

Synthesis routes and methods

Procedure details

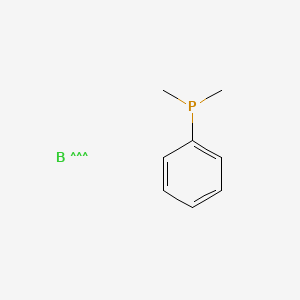

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。